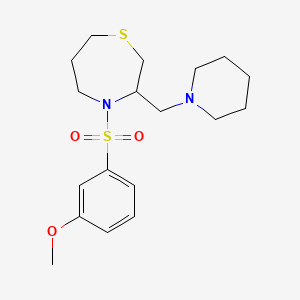

4-((3-Methoxyphenyl)sulfonyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepane

Description

Properties

IUPAC Name |

4-(3-methoxyphenyl)sulfonyl-3-(piperidin-1-ylmethyl)-1,4-thiazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O3S2/c1-23-17-7-5-8-18(13-17)25(21,22)20-11-6-12-24-15-16(20)14-19-9-3-2-4-10-19/h5,7-8,13,16H,2-4,6,9-12,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMNQWZBLDLBWHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)N2CCCSCC2CN3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-((3-Methoxyphenyl)sulfonyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepane is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : CHNOS

- Molecular Weight : 384.6 g/mol

- CAS Number : 1421463-13-9

The structure includes a thiazepane ring, which is known for its ability to interact with various biological targets, making it a promising candidate for drug development.

The proposed mechanism of action for compounds with similar structures often involves inhibition of key bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication and transcription. For example, certain thioureas demonstrated IC values indicative of strong inhibitory effects on these enzymes .

Neuropharmacological Effects

Compounds containing piperidine moieties have been investigated for their neuropharmacological effects. The piperidine ring is known to enhance central nervous system penetration and may contribute to various pharmacological activities, including analgesic and anxiolytic effects. Studies involving related compounds have shown interactions with neurotransmitter receptors, suggesting potential applications in treating neurological disorders.

Synthesis and Testing

A recent study synthesized several derivatives of sulfonyl-containing compounds, evaluating their biological activities. The researchers utilized a one-pot synthesis method that yielded compounds with varying degrees of antimicrobial activity . The results indicated that structural modifications could enhance efficacy against specific bacterial strains.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinities of similar compounds to target enzymes. These studies revealed that specific interactions with active site residues significantly influence the inhibitory potency of the compounds . Such computational approaches can guide the design of more effective derivatives of this compound.

Data Table: Biological Activity Comparison

| Compound Name | Antimicrobial Activity | IC (µg/mL) | Enzyme Target |

|---|---|---|---|

| Compound A | Strong | 0.78 - 3.125 | DNA gyrase |

| Compound B | Moderate | 10 - 20 | Topo IV |

| This compound | TBD | TBD | TBD |

Note: TBD = To Be Determined based on further research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key Comparative Insights

Letermovir’s sulfonyl-free structure relies on a trifluoromethylphenyl group for hydrophobicity, limiting aqueous solubility .

Heterocyclic Core Modifications :

- The 1,4-thiazepane core in the target compound and BB84425 contrasts with Iloperidone’s benzisoxazole and Letermovir’s dihydroquinazoline. Thiazepanes may offer conformational flexibility for target binding compared to rigid fused-ring systems .

Piperidine vs. Piperazine Moieties :

- The target compound ’s piperidine group (pKa ~11) is less basic than Letermovir’s piperazine (pKa ~7.5), which could reduce off-target interactions with acidic receptors .

Pharmacological Potential: Structural similarities to Iloperidone suggest possible antipsychotic or anticonvulsant activity via dopamine/serotonin receptor modulation. However, the sulfonyl group may redirect selectivity toward ion channels or enzymes . Unlike BB84425 and Letermovir, the target lacks halogen atoms, reducing risks of metabolic halogenation and toxicity .

Research Findings and Implications

- Synthetic Accessibility : The compound’s synthesis likely employs sulfonation and alkylation steps, akin to methods for BB84425 and Iloperidone .

- ADME Profile: The 3-methoxy group may enhance metabolic stability over non-substituted phenylsulfonyl analogs, as seen in Letermovir’s pharmacokinetics .

- Unresolved Questions: No direct pharmacological data exists for the target compound. Preclinical studies should compare its binding affinity with Iloperidone and toxicity profile with halogenated derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.